m-Aqdi

Description

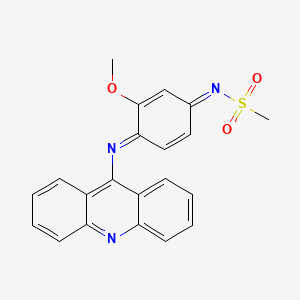

m-Aqdi (N1'-methanesulfonyl-N4'-(9-acridinyl)-3'-methoxy-2',5'-cyclohexadiene-1',4'-dimine) is a hepatic microsomal metabolite of the anticancer agent m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidide). It is formed via oxidative metabolism catalyzed by cytochrome P450 enzymes in the presence of cytosolic protein or glutathione . m-Aqdi exhibits a unique dual role: while it is detoxified in vivo through conjugation with glutathione (forming non-cytotoxic biliary metabolites), it demonstrates significantly higher cytotoxicity in vitro compared to its parent compound, m-AMSA . This paradoxical behavior underscores its complex pharmacological profile and relevance in cancer therapy research.

Propriétés

Numéro CAS |

87764-57-6 |

|---|---|

Formule moléculaire |

C21H17N3O3S |

Poids moléculaire |

391.4 g/mol |

Nom IUPAC |

(NE)-N-(4-acridin-9-ylimino-3-methoxycyclohexa-2,5-dien-1-ylidene)methanesulfonamide |

InChI |

InChI=1S/C21H17N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13H,1-2H3/b23-19?,24-14+ |

Clé InChI |

GJTVPJRMTNFWEV-QPVBFPCPSA-N |

SMILES |

COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

SMILES isomérique |

COC1=C/C(=N/S(=O)(=O)C)/C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

SMILES canonique |

COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Synonymes |

m-AQDI N(1')-methanesulfonyl-N(4')-(9-acridinyl)-3'-methoxy-2',5'-cyclohexanediene-1',4'-diimine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Similarities

The compounds most structurally and functionally analogous to m-Aqdi include:

m-AMSA (parent compound)

m-AQI (3'-methoxy-4'-(9-acridinylamino)-2',5'-cyclohexadien-1'-one)

Table 1: Key Structural and Functional Comparisons

| Property | m-Aqdi | m-AQI | m-AMSA |

|---|---|---|---|

| Structure | Methanesulfonyl-dimine derivative | Cyclohexadienone derivative | Acridinylamino-methanesulfon |

| Metabolic Pathway | Microsomal oxidation | Microsomal oxidation | Parent compound (pre-metabolism) |

| Cytotoxicity (IC₅₀) | 0.01 µg/mL (L1210 cells) | 0.01 µg/mL (L1210 cells) | 1.0 µg/mL (L1210 cells) |

| In Vivo Fate | Detoxified via glutathione conjugation | Not fully characterized | Bioactivated to m-Aqdi/m-AQI |

| Enzyme Induction | Enhanced by phenobarbital/3-methylcholanthrene | Similar to m-Aqdi | Requires metabolic activation |

Data sourced from in vitro cytotoxicity assays and metabolic studies .

Mechanistic Differences

- Cytotoxicity Mechanism : Both m-Aqdi and m-AQI exhibit 100-fold greater potency than m-AMSA against L1210 leukemia cells in vitro. This is attributed to their ability to directly intercalate DNA and inhibit topoisomerase II without requiring metabolic activation .

- Metabolic Detoxification : Unlike m-Aqdi, m-AMSA relies on hepatic metabolism to generate active species. However, m-Aqdi’s conjugation with glutathione in vivo neutralizes its cytotoxicity, highlighting a critical divergence between in vitro and in vivo efficacy .

Pharmacokinetic and Toxicological Profiles

- m-Aqdi : Rapidly forms glutathione adducts in vivo, reducing systemic toxicity but limiting therapeutic utility unless targeted delivery strategies are employed.

- m-AMSA: Requires bioactivation, leading to variable efficacy depending on hepatic enzyme activity (e.g., phenobarbital pretreatment accelerates metabolism) .

Research Findings and Implications

Key Studies

- Microsomal Metabolism (Shoemaker et al., 1984) : Demonstrated that m-Aqdi and m-AQI are primary oxidation products of m-AMSA, with their formation dependent on NADPH, oxygen, and cytochrome P450 activity. Inhibitors like SKF 525-A suppress this metabolism .

- This underscores the need for prodrug formulations or enzyme-specific targeting .

Unresolved Questions

- Why do m-Aqdi and m-AQI exhibit identical cytotoxicity despite structural differences?

- Can glutathione conjugation of m-Aqdi be modulated to enhance in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.